1,5,5-Trimethylhydantoin

Description

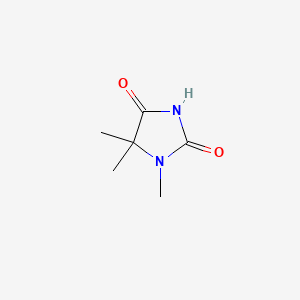

Structure

3D Structure

Properties

IUPAC Name |

1,5,5-trimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2)4(9)7-5(10)8(6)3/h1-3H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYIPTYJBRGSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218642 | |

| Record name | 1,5,5-Trimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-81-6 | |

| Record name | 1,5,5-Trimethyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6851-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,5-Trimethylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,5-Trimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,5-trimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,5,5-Trimethylhydantoin from 5,5-Dimethylhydantoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5,5-trimethylhydantoin from 5,5-dimethylhydantoin. It includes detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in organic chemistry and drug development.

Introduction

Hydantoin and its derivatives are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The methylation of the hydantoin ring, specifically at the N1 and N3 positions, allows for the fine-tuning of their physicochemical and biological properties. The synthesis of this compound from 5,5-dimethylhydantoin presents a challenge in regioselectivity. The proton at the N3 position is more acidic than the one at the N1 position, leading to preferential alkylation at N3 under standard basic conditions. This guide details a synthetic strategy to achieve selective N1-methylation.

Reaction Scheme and Mechanism

The synthesis of this compound from 5,5-dimethylhydantoin is achieved through a nucleophilic substitution reaction. To favor methylation at the less acidic N1 position, a strong, non-nucleophilic base is employed to deprotonate the N1 position selectively, or at least to a significant extent, followed by the introduction of a methylating agent.

Reaction:

The choice of base and solvent is crucial for directing the methylation to the N1 position. Strong bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF) are known to facilitate N1-alkylation of hydantoins.[1][2]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for selective N1-alkylation of hydantoin derivatives.

Materials and Equipment

-

Reagents: 5,5-Dimethylhydantoin, Potassium tert-butoxide (tBuOK), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

-

Equipment: Round-bottom flask, Magnetic stirrer, Stir bar, Dropping funnel, Reflux condenser, Nitrogen inlet, Ice bath, Rotary evaporator, Chromatography column, Thin-layer chromatography (TLC) plates.

Synthesis Procedure

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 5,5-dimethylhydantoin (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 30 minutes.

-

Methylation: Methyl iodide (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 5,5-Dimethylhydantoin (MW: 128.13 g/mol ) | 1.0 eq | |

| Potassium tert-butoxide (MW: 112.21 g/mol ) | 1.1 eq | |

| Methyl iodide (MW: 141.94 g/mol ) | 1.2 eq | |

| Product | ||

| This compound (MW: 142.16 g/mol ) | [3] | |

| Yield | Not explicitly found in literature | |

| Melting Point | 161-164 °C | [3] |

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | s | 3H | N1-CH ₃ |

| ~1.4 | s | 6H | C5-(CH ₃)₂ |

| ~7.5 | br s | 1H | N3-H |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C =O (C4) |

| ~157 | C =O (C2) |

| ~58 | C 5 |

| ~25 | N1-C H₃ |

| ~24 | C5-(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2980 | Medium | C-H Stretch (aliphatic) |

| ~1770 | Strong | C=O Stretch (asymmetric) |

| ~1710 | Strong | C=O Stretch (symmetric) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 99 | [M - HNCO]⁺ |

| 56 | [M - HNCO - CH₃]⁺ |

Visualizations

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide outlines a robust and selective method for the synthesis of this compound from 5,5-dimethylhydantoin. The key to achieving high regioselectivity for N1-methylation lies in the use of a strong, non-nucleophilic base in an aprotic solvent. The provided experimental protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis and development of novel hydantoin-based compounds. Further optimization of reaction conditions may be necessary to maximize the yield of the desired product.

References

1,5,5-Trimethylhydantoin chemical properties and structure elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure elucidation, and synthesis of 1,5,5-trimethylhydantoin. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Properties

This compound, also known as 1,5,5-trimethyl-2,4-imidazolidinedione, is a trisubstituted hydantoin derivative. Its key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 1,5,5-trimethylimidazolidine-2,4-dione | |

| Synonyms | 1,5,5-Trimethyl-2,4-imidazolidinedione, 3,4,4-Trimethyl-2,5-dioxoimidazolidine | |

| CAS Number | 6851-81-6 | |

| Molecular Formula | C₆H₁₀N₂O₂ | |

| Molecular Weight | 142.16 g/mol | |

| Appearance | White crystalline compound | |

| Odor | Slight acetone odor |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | 161-164 °C | |

| Density | 1.1318 g/mL at 25°C | |

| Solubility | Insoluble in water, soluble in acetone. | [1] |

| Mass Spectrum | Has been recorded and analyzed. | |

| SMILES | CN1C(=O)NC(=O)C1(C)C | |

| InChI | 1S/C6H10N2O2/c1-6(2)4(9)7-5(10)8(6)3/h1-3H3,(H,7,9,10) | |

| InChI Key | ZNYIPTYJBRGSSL-UHFFFAOYSA-N |

Structure Elucidation

Spectroscopic Analysis Workflow

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of 5,5-dimethylhydantoin. The latter is commonly synthesized via the Bucherer-Bergs reaction.[2][3][4][5][6] The following is a plausible two-step synthesis protocol.

This procedure is adapted from the established Bucherer-Bergs synthesis of hydantoins.[7]

Materials:

-

Acetone cyanohydrin

-

Ammonium carbonate

-

Steam bath

-

Stirrer

-

Thermometer

-

Beaker (600 mL)

-

Filtration apparatus

-

Hot plate

-

Ice bath

-

Ether

-

Norit (activated carbon)

Procedure:

-

In a 600-mL beaker, mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.

-

Warm the mixture on a steam bath, preferably in a fume hood, and stir with a thermometer.

-

A gentle reaction will begin at approximately 50°C and continue for about 3 hours at 68–80°C.

-

To complete the reaction and decompose excess ammonium carbonate, raise the temperature to 90°C and maintain it until the liquid mixture is quiescent (approximately 30 minutes).

-

Allow the residue to cool and solidify.

-

Dissolve the solid in 100 mL of hot water, add Norit for decolorization, and filter the hot solution rapidly through a heated filter.

-

Evaporate the filtrate on a hot plate until crystals begin to appear at the surface, then chill the solution in an ice bath.

-

Filter the white crystals with suction, press the filter cake to remove excess liquid, and wash twice with small portions of ether.

-

A second crop of crystals can be obtained by concentrating the mother liquor.

-

Recrystallize the product from boiling water to obtain pure 5,5-dimethylhydantoin.

This protocol is based on the general principles of regioselective alkylation of hydantoins.[8][9]

Materials:

-

5,5-Dimethylhydantoin

-

Methyl iodide (or dimethyl sulfate)

-

Potassium carbonate (or sodium hydride)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5,5-dimethylhydantoin in an appropriate solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the methylating agent (e.g., methyl iodide).

-

The regioselectivity of methylation (at N1 or N3) can be influenced by the choice of base and solvent. For N1 methylation to form this compound, a stronger base like sodium hydride in THF may be required.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Synthesis and Characterization Workflow

The overall workflow from synthesis to characterization of this compound is outlined below.

Biological Activity

While hydantoin derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties, there is currently limited specific information available in the scientific literature regarding the biological functions or signaling pathway interactions of this compound. Further research is warranted to explore the potential pharmacological applications of this compound.

References

- 1. DMDM hydantoin | C7H12N2O4 | CID 22947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer-Bergs Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5,5-Dimethylhydantoin | 77-71-4 | Benchchem [benchchem.com]

- 9. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 1,5,5-Trimethylhydantoin (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5,5-Trimethylhydantoin, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.85 | Singlet | 3H | N-CH₃ |

| ~1.35 | Singlet | 6H | C(CH₃)₂ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (C4) |

| ~155 | C=O (C2) |

| ~58 | C(CH₃)₂ |

| ~25 | N-CH₃ |

| ~24 | C(CH₃)₂ |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the following key absorption bands, indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium, Broad | N-H Stretch (potential overtone or impurity) |

| ~2980-2940 | Medium | C-H Stretch (Aliphatic) |

| ~1770-1710 | Strong | C=O Stretch (Asymmetric and Symmetric) |

| ~1460 | Medium | C-H Bend (CH₃) |

| ~1380 | Medium | C-H Bend (gem-dimethyl) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound has been recorded and analyzed.[1] The expected fragmentation pattern provides valuable information for its structural confirmation.

| m/z Ratio | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | High | [M - CH₃]⁺ |

| 99 | Moderate | [M - CH₃ - CO]⁺ or [M - HNCO]⁺ |

| 70 | High | [C₄H₆O]⁺ |

| 56 | High | [C₃H₄O]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount of solid this compound (approx. 50 mg) is dissolved in a few drops of a volatile organic solvent like methylene chloride or acetone.[2] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plate is recorded first.[3] The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired.[2][3] The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after being vaporized by heating in a vacuum.[4] For more volatile compounds, gas chromatography can be used for introduction.[4]

-

Ionization: Electron Impact (EI) ionization is a common method where a high-energy electron beam is used to ionize the sample molecules, forming a molecular ion (radical cation).[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or quadrupole analyzer).[4]

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[4]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

The Solubility of 1,5,5-Trimethylhydantoin in Organic Solvents: A Technical Guide

Introduction to 1,5,5-Trimethylhydantoin

This compound is a derivative of hydantoin, a heterocyclic organic compound. Its chemical structure, featuring methyl groups at the 1 and 5 positions of the hydantoin ring, influences its physicochemical properties, including solubility. Understanding its solubility in a range of organic solvents is critical for various applications, including reaction chemistry, purification, formulation development, and analytical method development. For instance, in drug development, solubility is a key determinant of a drug's bioavailability.

Quantitative Solubility Data of 5,5-Dimethylhydantoin (as a proxy for this compound)

The following tables summarize the mole fraction solubility of 5,5-Dimethylhydantoin (DMH) in a variety of pure organic solvents at temperatures ranging from 283.15 K to 323.15 K. This data is extracted from a study by Yu et al. (2020) and is presented here as a strong proxy for the solubility of this compound due to their structural similarity.[1][2] The study employed the gravimetric method to determine solubility.[1]

Table 1: Mole Fraction Solubility (x₁) of 5,5-Dimethylhydantoin in Alcohols at Various Temperatures (T/K) [1]

| T/K | Methanol (10⁴x₁) | Ethanol (10⁴x₁) | 1-Propanol (10⁴x₁) | Isopropyl Alcohol (10⁴x₁) | 1-Butanol (10⁴x₁) | Isobutyl Alcohol (10⁴x₁) | 2-Butanol (10⁴x₁) | 1-Pentanol (10⁴x₁) |

| 283.15 | 13.83 | 7.98 | 4.86 | 5.31 | 3.65 | 4.12 | 6.01 | 2.89 |

| 288.15 | 16.21 | 9.35 | 5.73 | 6.28 | 4.32 | 4.88 | 7.09 | 3.43 |

| 293.15 | 18.93 | 10.94 | 6.74 | 7.41 | 5.11 | 5.79 | 8.36 | 4.07 |

| 298.15 | 22.06 | 12.79 | 7.91 | 8.71 | 6.03 | 6.85 | 9.85 | 4.82 |

| 303.15 | 25.67 | 14.94 | 9.28 | 10.22 | 7.10 | 8.09 | 11.59 | 5.70 |

| 308.15 | 29.83 | 17.44 | 10.88 | 11.97 | 8.35 | 9.54 | 13.63 | 6.74 |

| 313.15 | 34.64 | 20.35 | 12.75 | 14.01 | 9.81 | 11.23 | 15.99 | 7.96 |

| 318.15 | 40.20 | 23.71 | 14.94 | 16.38 | 11.51 | 13.21 | 18.73 | 9.40 |

| 323.15 | 46.61 | 27.61 | 17.49 | 19.14 | 13.49 | 15.51 | 21.89 | 11.09 |

Table 2: Mole Fraction Solubility (x₁) of 5,5-Dimethylhydantoin in Other Organic Solvents at Various Temperatures (T/K) [1]

| T/K | Ethyl Acetate (10⁴x₁) | Propyl Acetate (10⁴x₁) | Acetonitrile (10⁴x₁) | Water (10⁴x₁) |

| 283.15 | 1.83 | 1.45 | 2.05 | 2.62 |

| 288.15 | 2.15 | 1.71 | 2.41 | 3.09 |

| 293.15 | 2.53 | 2.02 | 2.84 | 3.65 |

| 298.15 | 2.98 | 2.38 | 3.35 | 4.31 |

| 303.15 | 3.50 | 2.81 | 3.95 | 5.09 |

| 308.15 | 4.12 | 3.31 | 4.66 | 6.01 |

| 313.15 | 4.84 | 3.89 | 5.49 | 7.10 |

| 318.15 | 5.69 | 4.58 | 6.47 | 8.39 |

| 323.15 | 6.69 | 5.40 | 7.63 | 9.91 |

Experimental Protocols: Gravimetric Method for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method is a widely used and reliable technique for measuring the solubility of a solid in a liquid.[3][4][5][6]

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a specific temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is measured. From these measurements, the solubility can be calculated in various units.

Apparatus and Materials

-

Analytical balance (precision of ±0.1 mg)

-

Thermostatic water bath or jacketed glass vessel for temperature control

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

-

Glassware: Erlenmeyer flasks, beakers, volumetric flasks, pipettes

-

This compound (or 5,5-Dimethylhydantoin) solid

-

Organic solvents of interest

Experimental Procedure

-

Preparation of Saturated Solution: An excess amount of the solid hydantoin compound is added to a known volume or mass of the solvent in a sealed container (e.g., an Erlenmeyer flask).

-

Equilibration: The mixture is agitated using a magnetic stirrer in a thermostatic bath set to the desired temperature. The solution is stirred for a sufficient amount of time to ensure that equilibrium is reached (typically several hours to days). The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, the stirring is stopped, and the solid is allowed to settle. A sample of the supernatant (the clear saturated solution) is withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter (with a pore size appropriate to remove all solid particles, e.g., 0.45 µm) into a pre-weighed container.

-

Drying and Weighing: The container with the filtered saturated solution is weighed to determine the mass of the solution. The solvent is then evaporated from the container, typically in a drying oven at a temperature below the melting point of the solute, until a constant weight of the dried solute is achieved.

-

Calculation of Solubility: The mass of the solute and the mass of the solvent are determined by subtraction. The solubility can then be expressed in various forms, such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

Logical Relationship of Solubility Data

The following diagram illustrates the logical flow from experimental data to the representation of solubility in different units.

Caption: Relationship between experimental data and solubility units.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound by leveraging detailed quantitative data from its close analog, 5,5-Dimethylhydantoin. The provided data tables and the detailed experimental protocol for the gravimetric method offer valuable resources for researchers and professionals. The visualizations of the experimental workflow and the logical relationships of solubility data further enhance the practical utility of this guide. While the data for the structural analog provides a strong predictive basis, it is recommended that experimental verification of the solubility of this compound be conducted for applications requiring high precision.

References

Reaction mechanism for the formation of 1,5,5-Trimethylhydantoin

An in-depth technical guide on the reaction mechanism for the formation of 1,5,5-Trimethylhydantoin.

Introduction

Hydantoins, or imidazolidine-2,4-diones, represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug development, exhibiting anticonvulsant, antiarrhythmic, and anticancer properties. This compound is a derivative synthesized through a multi-step process. This guide provides a detailed technical overview of its formation, focusing on the underlying reaction mechanisms, experimental procedures, and relevant quantitative data. The synthesis is typically achieved in two primary stages:

-

Formation of the Hydantoin Core: Synthesis of 5,5-dimethylhydantoin from acetone via the Bucherer-Bergs multicomponent reaction.

-

N-Methylation: Selective methylation at the N-1 position of the 5,5-dimethylhydantoin ring to yield the final product.

This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Part 1: Synthesis of 5,5-Dimethylhydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone method for preparing 5,5-disubstituted hydantoins from a carbonyl compound (in this case, acetone), an alkali metal cyanide, and ammonium carbonate.[1][2]

Reaction Mechanism

The reaction proceeds through several key intermediates. Initially, the carbonyl compound reacts with ammonia and cyanide to form an α-aminonitrile. This intermediate undergoes a nucleophilic addition to carbon dioxide, followed by an intramolecular cyclization and rearrangement to yield the stable hydantoin ring.[2][3]

The diagram below illustrates the step-by-step mechanism for the formation of 5,5-dimethylhydantoin from acetone.

Caption: Bucherer-Bergs reaction mechanism for 5,5-dimethylhydantoin.

Experimental Protocols

A well-established protocol for the synthesis of 5,5-dimethylhydantoin starts from acetone cyanohydrin, which can be prepared in situ from acetone.[4]

Protocol 1: Synthesis from Acetone Cyanohydrin [4]

-

Reaction Setup: In a 600-mL beaker, thoroughly mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.

-

Heating: Warm the mixture on a steam bath in a well-ventilated hood. Stir continuously with a thermometer. The reaction initiates around 50°C and is maintained at 68–80°C for approximately 3 hours.

-

Completion: To drive the reaction to completion and decompose any excess ammonium carbonate, increase the temperature to 90°C and hold for 30 minutes until the mixture is quiescent.

-

Isolation: The resulting residue, which solidifies upon cooling, is dissolved in 100 mL of hot water. The solution is treated with activated charcoal (Norit) and filtered hot.

-

Crystallization: The filtrate is evaporated until crystals begin to form at the surface. The solution is then chilled in an ice bath to induce crystallization.

-

Purification: The white crystals are collected by suction filtration. The filter cake is washed with two small portions (5–7 mL each) of ether. The product can be further purified by recrystallization from boiling water.

Quantitative Data

The yield of the Bucherer-Bergs reaction can vary based on the specific conditions and substrates used. For the synthesis of 5,5-dimethylhydantoin from acetone, high yields have been reported.

| Starting Material | Reagents | Conditions | Yield | Reference |

| Acetone | KCN, (NH₄)₂CO₃, H₂O, Ethyl Acetate | Continuous flow, 120°C, 20 bar, 32 min | 82% | [3] |

| Acetone Cyanohydrin | (NH₄)₂CO₃ | Batch, 68-90°C | ~Quantitative | [4] |

| Benzophenone | NaCN, (NH₄)₂CO₃, 60% EtOH | Batch, 110°C, closed vessel | 75% | [1] |

Part 2: N-Methylation of 5,5-Dimethylhydantoin

The final step in the synthesis of this compound is the selective methylation of the nitrogen at the N-1 position. The two nitrogen atoms in the hydantoin ring have different acidities; the N-3 proton is more acidic than the N-1 proton. Therefore, direct alkylation with a weak base typically results in N-3 substitution.[5] To achieve selective N-1 methylation, a strong base is required to generate the dianion or to kinetically favor deprotonation at the N-1 position, followed by reaction with a methylating agent.[6]

Reaction Mechanism

The N-1 selective methylation is achieved by using a strong potassium base, such as potassium tert-butoxide (tBuOK), which deprotonates the hydantoin. The resulting anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent like methyl iodide (CH₃I) in a classic SN2 reaction.

The diagram below outlines the N-1 methylation pathway.

Caption: N-1 selective methylation of 5,5-dimethylhydantoin.

Experimental Protocols

The following protocol is adapted from a procedure for the selective N-1 methylation of phenytoin, a structurally similar hydantoin, and is expected to be effective for 5,5-dimethylhydantoin.[5][6]

Protocol 2: N-1 Selective Methylation

-

Reaction Setup: To a solution of 5,5-dimethylhydantoin (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (tBuOK, 2.0 equiv., as a 1M solution in THF).

-

Anion Formation: Stir the mixture at room temperature for 10 minutes to ensure complete deprotonation.

-

Methylation: Add methyl iodide (1.2 equiv.) to the reaction mixture. Continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Quantitative Data

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| Phenytoin | tBuOK (2 equiv.), CH₃I (1.2 equiv.) | THF, room temp., 5 min | N-1-Methylphenytoin | 66% | [6] |

Overall Experimental Workflow

The complete synthesis of this compound from acetone can be visualized as a two-stage workflow involving synthesis of the intermediate followed by the final methylation step, with purification required at each stage.

Caption: High-level workflow for this compound synthesis.

References

The Versatility of the Hydantoin Scaffold: A Technical Guide to Novel Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The hydantoin ring system, a five-membered heterocycle containing a urea backbone, has long been a privileged scaffold in medicinal chemistry. However, recent innovations have expanded the utility of simple, readily available hydantoin derivatives, particularly those based on the 5,5-dimethylhydantoin framework, into the realm of versatile reagents and building blocks for modern organic synthesis. This technical guide explores novel applications of 5,5-dimethylhydantoin and its derivatives, moving beyond their traditional roles and highlighting their potential in facilitating challenging transformations. This document provides an in-depth overview of their use as halogenating agents, potent oxidants, precursors to advanced materials, and introduces a groundbreaking mild nitrating agent. Detailed experimental protocols and quantitative data are presented to enable the practical application of these methodologies in a research and development setting.

N-Halogenated 5,5-Dimethylhydantoins: Beyond Simple Halogenation

1,3-Dihalo-5,5-dimethylhydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are well-established as stable, easy-to-handle sources of electrophilic halogens. Recent research has focused on expanding their synthetic utility to more complex and selective transformations.

α-Halogenation of Ketones

The selective α-halogenation of ketones is a fundamental transformation in organic synthesis, providing key intermediates for carbon-carbon bond formation and other functional group manipulations. DCDMH and DBDMH offer efficient and selective methods for the synthesis of α-halo and α,α-dihaloketones.

Data Presentation: α-Chlorination of Acetophenones with DCDMH

| Substrate | Product | Conditions | Yield (%) | Reference |

| Acetophenone | α-Chloroacetophenone | DCDMH (0.5 eq.), p-TsOH, MeOH, 30-35°C | 94 | [Source: α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin] |

| 4-Methylacetophenone | α-Chloro-4-methylacetophenone | DCDMH (0.5 eq.), p-TsOH, MeOH, 30-35°C | 98 | [Source: α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin] |

| 4-Methoxyacetophenone | α-Chloro-4-methoxyacetophenone | DCDMH (0.5 eq.), p-TsOH, MeOH, 30-35°C | 96 | [Source: α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin] |

| 3-Nitroacetophenone | α-Chloro-3-nitroacetophenone | DCDMH (0.5 eq.), p-TsOH, MeOH, 30-35°C | 86 | [Source: α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin] |

| Acetophenone | α,α-Dichloroacetophenone | DCDMH (1.1 eq.), Choline chloride:p-TsOH (1:1), rt, 45 min | 95 | [Source: α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin] |

Experimental Protocol: Synthesis of α-Chloroacetophenone

To a solution of acetophenone (1.20 g, 10 mmol) and p-toluenesulfonic acid (0.19 g, 1 mmol) in methanol (20 mL) was added 1,3-dichloro-5,5-dimethylhydantoin (0.99 g, 5 mmol). The mixture was stirred at 30-35°C and the reaction was monitored by TLC. Upon completion, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 mL), washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel to afford α-chloroacetophenone.

One-Pot Synthesis of α-Bromo Ketones from Alkenes

A highly efficient and environmentally friendly method for the synthesis of α-bromo ketones has been developed using DBDMH in water. This one-pot, two-step protocol involves the formation of a bromohydrin intermediate followed by in-situ oxidation.

Data Presentation: Synthesis of α-Bromo Ketones from Alkenes with DBDMH in Water

| Alkene | α-Bromo Ketone | Reaction Time (h) | Yield (%) |

| Styrene | α-Bromoacetophenone | 3 | 92 |

| 4-Methylstyrene | 2-Bromo-1-(p-tolyl)ethan-1-one | 3.5 | 90 |

| 4-Chlorostyrene | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 4 | 88 |

| 1-Octene | 1-Bromo-2-octanone | 5 | 85 |

Experimental Protocol: One-Pot Synthesis of α-Bromoacetophenone from Styrene

In a round-bottom flask, styrene (1.04 g, 10 mmol) was added to a suspension of 1,3-dibromo-5,5-dimethylhydantoin (1.43 g, 5 mmol) in water (20 mL). The mixture was stirred vigorously at room temperature. After the disappearance of the starting alkene (monitored by TLC, approximately 1-2 hours), the reaction mixture was heated to 80°C and stirred for an additional 2 hours. After cooling to room temperature, the mixture was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash chromatography to yield α-bromoacetophenone.

Caption: One-pot synthesis of α-bromo ketones from alkenes.

Dinitro-5,5-dimethylhydantoin: A Mild and Selective Arene Nitration Reagent

A significant breakthrough in nitration chemistry has been the development of dinitro-5,5-dimethylhydantoin (DNDMH) as a novel N-nitro-based reagent.[1] This reagent overcomes many limitations of traditional nitrating agents (e.g., nitric/sulfuric acid mixtures) by offering milder reaction conditions, broader functional group tolerance, and operational simplicity.[1]

Data Presentation: Arene Nitration with DNDMH

| Arene | Product | Conditions | Yield (%) | Reference |

| Naphthalene | 1-Nitronaphthalene | DNDMH (1.2 eq.), Yb(OTf)₃ (10 mol%), HFIP, rt, 12h | 88 | [1] |

| Anisole | 4-Nitroanisole | DNDMH (1.2 eq.), Yb(OTf)₃ (10 mol%), HFIP, rt, 10h | 85 | [1] |

| Toluene | 2-Nitrotoluene & 4-Nitrotoluene (mixture) | DNDMH (1.2 eq.), Yb(OTf)₃ (10 mol%), HFIP, rt, 14h | 78 | [1] |

| Bromobenzene | 4-Bromonitrobenzene | DNDMH (1.2 eq.), Yb(OTf)₃ (10 mol%), HFIP, rt, 24h | 65 | [1] |

Experimental Protocol: Nitration of Naphthalene

DNDMH is prepared fresh from 5,5-dimethylhydantoin, ammonium nitrate, and trifluoroacetic anhydride and used without purification due to its instability in storage.[1] To a solution of naphthalene (1.28 g, 10 mmol) and Yb(OTf)₃ (0.62 g, 1 mmol) in hexafluoroisopropanol (HFIP, 20 mL) was added freshly prepared DNDMH (2.62 g, 12 mmol) in one portion. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 1-nitronaphthalene.[1]

References

Theoretical and Computational Investigations of 1,5,5-Trimethylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,5-Trimethylhydantoin, a derivative of the heterocyclic compound hydantoin, presents a scaffold of interest for medicinal chemistry and drug development. While extensive theoretical and computational studies on this specific molecule are not widely published, this technical guide consolidates available information on related hydantoin structures to provide a comprehensive overview of the computational methodologies and theoretical principles applicable to its study. This document outlines standard computational workflows, spectroscopic analysis techniques, and molecular modeling approaches that can be employed to characterize this compound and predict its physicochemical and biological properties. Representative data from closely related analogs are presented to offer a predictive framework in the absence of direct experimental and computational results for the title compound.

Introduction

Hydantoin and its derivatives are a well-established class of compounds with a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The methylation pattern on the hydantoin ring significantly influences the molecule's conformation, polarity, and potential for intermolecular interactions, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This compound, with methyl groups at the N1 and C5 positions, is a subject of interest for exploring structure-activity relationships within this chemical class.

Theoretical and computational chemistry offer powerful tools to investigate the properties of such molecules at an atomic level.[1] These methods can predict molecular geometry, spectroscopic signatures, and binding affinities with biological targets, thus guiding experimental research and accelerating the drug discovery process. This guide serves as a resource for researchers embarking on the theoretical and computational study of this compound.

Molecular Structure and Properties

The foundational step in any computational study is the determination of the molecule's three-dimensional structure. For this compound, this can be achieved through geometry optimization using quantum chemical methods.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Halogenated Hydantoins from 1,5,5-Trimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated hydantoins are a versatile class of compounds widely utilized as disinfectants, oxidizing agents, and intermediates in organic synthesis. While the synthesis of halogenated 5,5-dimethylhydantoins is well-documented, this document provides detailed protocols for the synthesis of halogenated hydantoins using 1,5,5-trimethylhydantoin as the starting material. The presence of a methyl group at the N-1 position of this compound directs halogenation to the N-3 position, leading to the formation of 3-halo-1,5,5-trimethylhydantoins. These compounds are of interest for various applications, including as antimicrobial agents and reactive intermediates in medicinal chemistry.

Reaction Pathway

The synthesis of 3-halo-1,5,5-trimethylhydantoins proceeds via the electrophilic halogenation of the N-H bond at the 3-position of the hydantoin ring. This can be achieved using various halogenating agents under controlled pH conditions.

Caption: General reaction scheme for the synthesis of 3-chloro- and 3-bromo-1,5,5-trimethylhydantoin.

Experimental Protocols

The following protocols are adapted from established procedures for the halogenation of 5,5-dimethylhydantoin, with modifications to account for the specific reactivity of this compound.

Protocol 1: Synthesis of 3-Chloro-1,5,5-trimethylhydantoin

This protocol details the N-chlorination of this compound using sodium hypochlorite solution.

Materials:

-

This compound

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of this compound in distilled water. Gentle heating may be applied to facilitate dissolution.

-

Basification: Cool the solution in an ice bath to below 10°C. Slowly add a solution of sodium hydroxide to raise the pH of the solution to approximately 10-11.

-

Chlorination: While maintaining the temperature below 10°C, add the sodium hypochlorite solution dropwise to the stirred reaction mixture. Monitor the pH of the reaction and maintain it between 8 and 10 by the periodic addition of a dilute sodium hydroxide solution.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Once the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of approximately 4-5. The product, 3-chloro-1,5,5-trimethylhydantoin, will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product with cold distilled water to remove any remaining salts.

-

Drying: Dry the purified product under vacuum to a constant weight.

Caption: Experimental workflow for the synthesis of 3-chloro-1,5,5-trimethylhydantoin.

Protocol 2: Synthesis of 3-Bromo-1,5,5-trimethylhydantoin

This protocol describes the N-bromination of this compound using in-situ generated bromine from sodium bromide and sodium hypochlorite.

Materials:

-

This compound

-

Sodium bromide (NaBr)

-

Sodium hypochlorite (NaOCl) solution

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a reaction vessel, dissolve this compound and sodium bromide in distilled water.

-

Cooling: Cool the mixture to 0-5°C using an ice-salt bath.

-

Bromination: Slowly add sodium hypochlorite solution to the cooled and stirred mixture. The hypochlorite will oxidize the bromide to bromine in situ.

-

pH Control: Maintain the pH of the reaction mixture between 6.5 and 7.5 by the controlled addition of a dilute sodium hydroxide solution.[1]

-

Reaction Completion: Continue stirring at low temperature until the reaction is complete, as indicated by TLC.

-

Precipitation: Adjust the pH of the solution to approximately 4 with dilute sulfuric acid to precipitate the product.

-

Isolation: Collect the solid 3-bromo-1,5,5-trimethylhydantoin by vacuum filtration.

-

Washing and Drying: Wash the product with ice-cold water and dry it under vacuum.

Data Presentation

The following table summarizes expected outcomes based on analogous reactions with 5,5-dimethylhydantoin. Actual yields and properties should be determined experimentally.

| Product | Starting Material | Halogenating Agent(s) | Expected Yield (%) | Expected Melting Point (°C) |

| 3-Chloro-1,5,5-trimethylhydantoin | This compound | NaOCl | >85 | To be determined |

| 3-Bromo-1,5,5-trimethylhydantoin | This compound | NaBr / NaOCl | >90 | To be determined |

Applications in Drug Development and Research

Halogenated hydantoins are valuable precursors and intermediates in the synthesis of more complex molecules. The N-halo bond provides a site for further functionalization.

Caption: Potential applications of 3-halo-1,5,5-trimethylhydantoins.

The introduction of a halogen atom at the N-3 position can be a key step in the development of new therapeutic agents. The reactivity of the N-halo bond allows for a variety of subsequent chemical transformations, making these compounds versatile building blocks in drug discovery programs. Researchers can utilize these halogenated intermediates for the synthesis of novel libraries of compounds to be screened for biological activity. Furthermore, the inherent antimicrobial properties of N-halamine compounds make them candidates for direct use in various formulations.

References

Protocol for the N-methylation of 5,5-dimethylhydantoin to 1,5,5-Trimethylhydantoin

Topic: Protocol for the N-methylation of 5,5-dimethylhydantoin to 1,5,5-Trimethylhydantoin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the N-methylation of 5,5-dimethylhydantoin to synthesize this compound. The primary method described utilizes dimethyl sulfate as a cost-effective and reactive methylating agent.[1] Phase-transfer catalysis is presented as an efficient methodology for the alkylation of hydantoins, often resulting in high yields under mild reaction conditions.[2] This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Reaction Scheme

The overall reaction involves the methylation of the nitrogen atom at the 1-position of the hydantoin ring.

5,5-dimethylhydantoin + CH₃)₂SO₄ → this compound

Experimental Protocols

Materials and Reagents

-

5,5-dimethylhydantoin

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) (Phase-Transfer Catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Protocol: N-methylation using Phase-Transfer Catalysis

This protocol is adapted from general procedures for the alkylation of hydantoins.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5,5-dimethylhydantoin (1.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and a suitable solvent such as dichloromethane.

-

Addition of Base: Prepare a solution of sodium hydroxide (2.5 eq) in water and add it to the reaction mixture.

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.2 eq) dropwise to the mixture at room temperature. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield a crystalline solid. The melting point of this compound is reported to be 161-164 °C.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 5,5-dimethylhydantoin | Commercially Available |

| Methylating Agent | Dimethyl Sulfate | [1] |

| Catalyst | Tetrabutylammonium Bromide | [2] |

| Base | Sodium Hydroxide | General Protocol |

| Solvent | Dichloromethane/Water | Biphasic System |

| Reaction Temperature | 40-50 °C (Reflux) | Inferred |

| Reaction Time | 4-6 hours | Inferred |

| Product | This compound | |

| Melting Point | 161-164 °C | |

| Expected Yield | >85% (Typical for PTC) | [2] |

Note: The expected yield is an estimation based on similar phase-transfer catalyzed alkylations of hydantoins, as a specific yield for this exact transformation was not found in the searched literature.

Visualizations

Experimental Workflow

Caption: Workflow for the N-methylation of 5,5-dimethylhydantoin.

References

Application of 1,5,5-Trimethylhydantoin as a Non-Isotopic Internal Standard in Mass Spectrometry

Application Note & Protocol

Introduction

In quantitative mass spectrometry, particularly in the analysis of complex biological matrices, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variability during sample preparation, injection volume, and instrument response. While stable isotope-labeled (SIL) internal standards are often considered the gold standard, their availability can be limited or cost-prohibitive. In such cases, a non-isotopic or structural analog internal standard can be a suitable alternative.

1,5,5-Trimethylhydantoin (TMH) is a small, stable molecule that can serve as an effective non-isotopic internal standard for the quantification of various small molecule analytes by LC-MS/MS. Its chemical properties, including good solubility in common organic solvents and water, and its ability to be ionized by electrospray ionization (ESI), make it a versatile choice for a range of bioanalytical methods. This document provides a detailed application note and a representative protocol for the use of this compound as a non-isotopic internal standard for the quantification of a hypothetical small molecule drug, "Analyte X," in human plasma.

Principle of Non-Isotopic Internal Standardization

The fundamental principle of internal standardization lies in the use of a constant concentration of the IS to normalize the response of the analyte of interest. The ratio of the analyte's peak area to the internal standard's peak area is used to construct the calibration curve and to quantify the analyte in unknown samples. This ratiometric approach effectively compensates for variations that can occur throughout the analytical workflow.

Experimental Protocol: Quantification of Analyte X in Human Plasma

This protocol describes a representative method for the quantification of a hypothetical small molecule drug, "Analyte X," in human plasma using this compound as a non-isotopic internal standard.

Materials and Reagents

-

Analyte X: Reference standard

-

This compound (TMH): Internal standard (IS)

-

Human Plasma (K2EDTA): Blank matrix

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

Stock and Working Solutions

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0 - 0.5 min: 5% B

-

0.5 - 2.5 min: 5% to 95% B

-

2.5 - 3.0 min: 95% B

-

3.0 - 3.1 min: 95% to 5% B

-

3.1 - 4.0 min: 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS)

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte X: [M+H]⁺ > Product Ion (To be determined based on analyte structure)

-

This compound (IS): m/z 143.1 > 84.1

-

Quantitative Data and Method Performance

The following tables summarize the expected quantitative performance of the bioanalytical method using this compound as the internal standard.

Table 1: Calibration Curve for Analyte X in Human Plasma

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 500,000 | 0.0025 |

| 5 | 6,300 | 510,000 | 0.0124 |

| 10 | 12,800 | 505,000 | 0.0253 |

| 50 | 64,500 | 498,000 | 0.1295 |

| 100 | 130,000 | 502,000 | 0.2590 |

| 500 | 655,000 | 495,000 | 1.3232 |

| 1000 | 1,320,000 | 501,000 | 2.6347 |

| Linearity (r²) | 0.9985 | ||

| Regression | y = 0.0026x + 0.0001 |

Table 2: Accuracy and Precision of the Method

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| LLOQ (1) | 1.05 | 105.0 | 8.5 |

| Low QC (3) | 3.12 | 104.0 | 6.2 |

| Mid QC (75) | 72.9 | 97.2 | 4.8 |

| High QC (750) | 765.0 | 102.0 | 3.5 |

Discussion

The use of this compound as a non-isotopic internal standard provides a reliable and cost-effective approach for the quantitative analysis of small molecules in complex matrices. The data presented in this application note demonstrates that a method utilizing TMH can achieve excellent linearity, accuracy, and precision, meeting the typical requirements for bioanalytical method validation.

The key to successful implementation of a non-isotopic internal standard is to ensure that it adequately mimics the behavior of the analyte during the analytical process. While TMH may not co-elute perfectly with every analyte, its consistent recovery and ionization response can effectively normalize for variations. Method development should include a thorough evaluation of potential matrix effects to ensure the reliability of the quantification.

Conclusion

Application Notes and Protocols: 1,5,5-Trimethylhydantoin in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of the 1,5,5-trimethylhydantoin scaffold in the context of multicomponent reactions (MCRs). While direct participation of this compound as a reactant in classical MCRs is not extensively documented in scientific literature, the hydantoin core is a crucial pharmacophore.[1][2][3] This document focuses on the primary method for synthesizing 5,5-disubstituted hydantoins, including 1,5,5-trimethylated analogs, through the Bucherer-Bergs multicomponent reaction. Furthermore, it explores the application of a related derivative, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), as an efficient catalyst in various MCRs for the synthesis of other important heterocyclic structures.

The Hydantoin Scaffold: A Privileged Structure in Medicinal Chemistry

The hydantoin ring system (imidazolidine-2,4-dione) is a prominent structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its rigid backbone which can be readily functionalized at multiple positions to modulate pharmacological activity.[1][2]

Hydantoin-containing molecules have demonstrated a broad spectrum of therapeutic applications, including:

-

Anticonvulsants: (e.g., Phenytoin)

-

Antiarrhythmics

-

Anticancer agents [1]

-

Antiviral and antibacterial agents [1]

The this compound structure, in particular, offers a specific substitution pattern that can influence the molecule's lipophilicity and metabolic stability, making it an interesting building block for medicinal chemistry exploration.

Synthesis of 5,5-Disubstituted Hydantoins via the Bucherer-Bergs Reaction

The most direct and efficient method for synthesizing 5,5-disubstituted hydantoins, such as the precursor to this compound, is the Bucherer-Bergs multicomponent reaction.[4] This one-pot synthesis combines a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate to produce the desired hydantoin ring.[4]

Logical Workflow for the Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

Caption: Workflow for the Bucherer-Bergs synthesis of 5,5-dimethylhydantoin.

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin

This protocol is a generalized procedure based on the classical Bucherer-Bergs reaction.[4]

Materials:

-

Acetone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification, if necessary)

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a stirrer, dissolve ammonium carbonate in water.

-

Add a solution of potassium cyanide in water to the ammonium carbonate solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

To this aqueous solution, add an ethanolic solution of acetone.

-

Heat the reaction mixture to 60-70 °C with stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 5,5-dimethylhydantoin, often crystallizes directly from the reaction mixture upon cooling.[4]

-

If crystallization does not occur, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain pure 5,5-dimethylhydantoin.

Note on N-methylation: To obtain this compound, the resulting 5,5-dimethylhydantoin would undergo a subsequent N-methylation step using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Catalyst in MCRs

While this compound itself is not a common reactant, its brominated analog, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), has emerged as a versatile and efficient catalyst for several multicomponent reactions.[5] DBDMH is a stable, crystalline solid that serves as a convenient source of electrophilic bromine and can act as an effective oxidant.[6]

Application of DBDMH in the Synthesis of 2-Arylbenzimidazoles

DBDMH catalyzes the condensation of o-phenylenediamines with various aldehydes to produce 2-arylbenzimidazoles, which are important scaffolds in medicinal chemistry.[6][7] This method often proceeds under solvent-free conditions, offering a greener alternative to traditional synthetic routes.[7]

Experimental Workflow for DBDMH-Catalyzed Benzimidazole Synthesis

Caption: Workflow for the DBDMH-catalyzed synthesis of 2-arylbenzimidazoles.

Experimental Protocol: DBDMH-Catalyzed Synthesis of 2-Arylbenzimidazoles

This protocol is a generalized procedure based on reported methods.[7]

Materials:

-

o-Phenylenediamine

-

Aromatic aldehyde

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Solvent (if not solvent-free, e.g., ethanol)

-

Silica gel for chromatography

Procedure:

-

In a reaction vessel, combine o-phenylenediamine (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of DBDMH (e.g., 10 mol%).

-

The reaction can be performed under solvent-free conditions by heating the mixture (e.g., at 80-100 °C) or by using microwave irradiation for a few minutes.[7] Alternatively, the reaction can be carried out in a solvent like ethanol under reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, if the reaction was performed solvent-free, dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any remaining bromine species, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-arylbenzimidazole.

Quantitative Data for DBDMH-Catalyzed Reactions

The following table summarizes representative yields and reaction times for the DBDMH-catalyzed synthesis of polyhydroquinolines and 12-aryl-8,9,10,12-tetrahydro[a]xanthene-11-ones, demonstrating the efficiency of this catalyst.[5]

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | 4-ClC₆H₄CHO | Polyhydroquinoline derivative | 20 | 95 |

| 2 | 4-MeOC₆H₄CHO | Polyhydroquinoline derivative | 25 | 92 |

| 3 | 4-NO₂C₆H₄CHO | Polyhydroquinoline derivative | 15 | 98 |

| 4 | PhCHO | Xanthene derivative | 30 | 90 |

| 5 | 4-ClC₆H₄CHO | Xanthene derivative | 25 | 94 |

Data adapted from a study on the catalytic applications of DBDMH.[5]

Relevance to Drug Development

The multicomponent synthesis of hydantoin scaffolds and the use of hydantoin-based catalysts are highly relevant to drug discovery and development for several reasons:

-

Diversity-Oriented Synthesis: MCRs allow for the rapid generation of libraries of structurally diverse compounds, which is crucial for identifying new drug leads.[8]

-

Efficiency and Green Chemistry: One-pot syntheses reduce the number of reaction steps, minimize waste, and often use milder reaction conditions, aligning with the principles of green chemistry.

-

Scaffold Hopping: The ability to readily synthesize a variety of heterocyclic compounds using MCRs facilitates scaffold hopping, a strategy used to identify new intellectual property and improve the properties of existing drug candidates.

Conclusion

While this compound may not be a common direct participant as a reactant in multicomponent reactions, the hydantoin core remains a cornerstone of medicinal chemistry. The Bucherer-Bergs multicomponent reaction provides an efficient pathway to this important scaffold. Furthermore, the catalytic application of derivatives like DBDMH in other MCRs highlights the broader utility of the hydantoin family in modern organic synthesis and drug discovery. Researchers are encouraged to explore the synthesis of novel hydantoin derivatives and investigate their potential as catalysts or as core structures in the design of new therapeutic agents.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. One-Pot Synthesis of Triazolo[5,5]-Fused Heterocycles via Heteroaryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Triazolo[5,5]-Fused Heterocycles via Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 8. scilit.com [scilit.com]

Application Notes and Protocols for the Synthesis of 3-bromomethyl-1,5,5-trimethylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-bromomethyl-1,5,5-trimethylimidazolidine-2,4-dione, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the N-methylation of 5,5-dimethylhydantoin to yield the intermediate, 1,5,5-trimethylimidazolidine-2,4-dione, followed by a radical bromination to afford the final product.

Experimental Overview

The overall synthetic pathway is depicted below:

Caption: Proposed two-step synthesis of 3-bromomethyl-1,5,5-trimethylimidazolidine-2,4-dione.

Step 1: Synthesis of 1,5,5-Trimethylimidazolidine-2,4-dione

This procedure details the N-methylation of 5,5-dimethylhydantoin to produce the intermediate, 1,5,5-trimethylimidazolidine-2,4-dione. Common methylating agents include dimethyl sulfate and methyl iodide.[1][2]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 5,5-Dimethylhydantoin | Reagent Grade, ≥98% |

| Dimethyl sulfate | Reagent Grade, ≥99% (Caution: Highly Toxic) |

| Sodium hydroxide (NaOH) | Pellets, ≥97% |

| Acetone | ACS Grade |

| Dichloromethane (CH2Cl2) | ACS Grade |

| Saturated Sodium Bicarbonate | Aqueous Solution |

| Anhydrous Magnesium Sulfate | Laboratory Grade |

| Round-bottom flask | 250 mL, with magnetic stirrer bar |

| Reflux condenser | |

| Heating mantle | |

| Separatory funnel | 500 mL |

| Rotary evaporator | |

| Glassware | Standard laboratory glassware |

| Fume hood | Essential for handling dimethyl sulfate |

Experimental Protocol

Caption: Workflow for the synthesis of 1,5,5-trimethylimidazolidine-2,4-dione.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.8 g (0.1 mol) of 5,5-dimethylhydantoin and 8.8 g (0.22 mol) of sodium hydroxide in a mixture of 100 mL of water and 50 mL of acetone.

-

Addition of Methylating Agent: Cool the flask in an ice bath. While stirring vigorously, add 27.7 g (21.0 mL, 0.22 mol) of dimethyl sulfate dropwise, ensuring the temperature remains below 10 °C. Caution: Dimethyl sulfate is extremely toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield and Characterization

| Parameter | Expected Value |

| Theoretical Yield | 15.6 g |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.0 (s, 3H, N-CH₃), ~1.4 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~175 (C=O), ~155 (C=O), ~60 (C(CH₃)₂), ~25 (N-CH₃), ~24 (C(CH₃)₂) |

Step 2: Synthesis of 3-bromomethyl-1,5,5-trimethylimidazolidine-2,4-dione

This step involves the radical bromination of the N-methyl group of 1,5,5-trimethylimidazolidine-2,4-dione using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator. This type of reaction is analogous to allylic and benzylic brominations.[3]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 1,5,5-Trimethylimidazolidine-2,4-dione | Synthesized in Step 1 |

| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Reagent Grade, ≥98% |

| Carbon tetrachloride (CCl₄) or Benzene | Anhydrous, ACS Grade (Caution: Carcinogenic) |

| Saturated Sodium Thiosulfate | Aqueous Solution |

| Brine | Saturated Aqueous NaCl Solution |

| Anhydrous Sodium Sulfate | Laboratory Grade |

| Round-bottom flask | 100 mL, with magnetic stirrer bar |

| Reflux condenser | |

| Heating mantle with oil bath | |

| UV lamp (optional) | For reaction initiation |

| Separatory funnel | 250 mL |

| Rotary evaporator |

Experimental Protocol

Caption: Workflow for the radical bromination to yield the final product.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 7.8 g (0.05 mol) of 1,5,5-trimethylimidazolidine-2,4-dione in 50 mL of anhydrous carbon tetrachloride. Caution: Carbon tetrachloride is a known carcinogen and should be handled in a fume hood. Benzene can be used as an alternative solvent.

-

Addition of Reagents: Add 9.8 g (0.055 mol) of N-bromosuccinimide and a catalytic amount of AIBN (approximately 0.1 g).

-

Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) using an oil bath. The reaction can be initiated by shining a UV lamp on the flask. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution (2 x 30 mL) to remove any remaining bromine, followed by a wash with brine (30 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is likely to be an oil or a low-melting solid and should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield and Characterization

| Parameter | Expected Value |

| Theoretical Yield | 11.7 g |

| Appearance | Colorless to pale yellow oil or solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.5 (s, 2H, N-CH₂Br), ~1.5 (s, 6H, C(CH₃)₂), ~3.1 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~173 (C=O), ~154 (C=O), ~62 (C(CH₃)₂), ~45 (N-CH₂Br), ~26 (N-CH₃), ~23 (C(CH₃)₂) |

| Mass Spec (EI) | m/z: [M]+, [M-Br]+ |